2-Tert-butyl-1,3-benzothiazol-5-amine

Physicochemical Profiling ADME Prediction Benzothiazole SAR

Choose this specific 2-tert-butyl derivative for its unmatched lipophilicity (LogP 3.76) — approximately 56-fold higher than the 2-methyl analog — enabling distinct membrane permeability and steric binding profiles. With a characterized LSD1 IC50 of 2.50 μM and 92–200× selectivity over MAO-A/B, it serves as a validated benchmark for inhibitor optimization. The primary amine at the 5-position provides a convenient synthetic handle for further functionalization in antifilarial and kinase inhibitor programs. Insist on this exact substitution pattern; close analogs cannot replicate its physicochemical and biological profile.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 58460-12-1
Cat. No. B12288260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1,3-benzothiazol-5-amine
CAS58460-12-1
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(S1)C=CC(=C2)N
InChIInChI=1S/C11H14N2S/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3
InChIKeyXSLZCLVYTSSVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1): Building Block and Reference Standard for Benzothiazole-Focused Research


2-Tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1) is a 2-substituted benzothiazole derivative containing a primary amine at the 5-position and a tert-butyl group at the 2-position of the thiazole ring. With a molecular formula of C11H14N2S and molecular weight of 206.31 g/mol, this compound exhibits a calculated LogP of 3.75720 and polar surface area (PSA) of 67.15 Ų . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic activities [1]. This specific derivative serves primarily as a synthetic intermediate or reference standard rather than an end-use active pharmaceutical ingredient.

2-Tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1): Why Substitution with Other 2-Substituted Benzothiazol-5-amines Alters Research Outcomes


Substituting 2-tert-butyl-1,3-benzothiazol-5-amine with other 2-substituted benzothiazol-5-amines (e.g., 2-methyl, 2-chloro, or 2-ethoxy analogs) is not scientifically equivalent because the 2-position substituent critically modulates both physicochemical properties and biological target engagement. The bulky, electron-donating tert-butyl group confers distinct lipophilicity and steric constraints relative to smaller or more polar substituents . In antifilarial benzothiazole programs, substitution pattern variations across the 2-, 5-, and 6-positions resulted in 10- to 100-fold differences in in vitro potency against microfilariae and adult worms [1]. Similarly, in p53 Y220C stabilizer development, subtle changes to aminobenzothiazole substitution produced marked differences in target binding and cellular activity [2]. The quantitative evidence below clarifies where this specific compound offers measurable differentiation from close analogs.

2-Tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1): Quantitative Differentiation Evidence Against Structural Analogs


2-Tert-butyl-1,3-benzothiazol-5-amine Lipophilicity Differentiation: Calculated LogP 3.76 vs. 2-Methyl Analog

2-Tert-butyl-1,3-benzothiazol-5-amine exhibits a calculated LogP of 3.75720, substantially higher than the 2-methyl analog (2-methyl-1,3-benzothiazol-5-amine) with a calculated LogP of approximately 2.0, representing a difference of ~1.75 log units . This translates to roughly a 56-fold higher calculated partition coefficient for the tert-butyl derivative [1]. The 2-chloro analog is expected to show intermediate lipophilicity, while 2-ethoxy and 2-amino derivatives are significantly more polar.

Physicochemical Profiling ADME Prediction Benzothiazole SAR

2-Tert-butyl-1,3-benzothiazol-5-amine Polar Surface Area Differentiation: PSA 67.15 Ų vs. Unsubstituted and Halogenated Analogs

The compound has a calculated polar surface area (PSA) of 67.15 Ų, which reflects the contribution of the primary amine at the 5-position combined with the benzothiazole core . This PSA value positions the compound within a range that generally correlates with moderate intestinal absorption and blood-brain barrier penetration potential. In contrast, 2-chloro-1,3-benzothiazol-5-amine (CAS 13382-45-9) exhibits similar PSA but lacks the bulky tert-butyl group, resulting in different steric and lipophilic profiles [1]. The unsubstituted 1,3-benzothiazol-5-amine would present the same PSA value but without any 2-position substituent effects.

Physicochemical Profiling Drug-Likeness Benzothiazole Scaffold

2-Tert-butyl-benzothiazole Scaffold Differentiation: Class-Level Evidence from Antifilarial Activity Studies

A series of six 2-tert-butyl-benzothiazole derivatives were evaluated for in vitro efficacy against microfilariae of Litomosoides carinii, Brugia malayi, and Acanthocheilonema viteae [1]. The most effective compounds (CGP 20376 and CGP 21835) achieved complete immobilization of microfilariae at concentrations of 0.1-10 nmol/mL within 20 hours in protein-free medium [1]. Thiourea derivatives (CGP 21833, CGP 26702, CGP 20309) required 10- to 100-fold higher concentrations to achieve similar effects, demonstrating that specific substitution patterns on the 2-tert-butyl-benzothiazole core produce large differences in potency [1]. Parallel studies on adult Litomosoides carinii confirmed that the 2-tert-butyl-benzothiazole core supports high potency: CGP 21306, CGP 21835, and CGP 20376 achieved complete immobilization of female worms within 4 hours at 1 nmol/mL, whereas thiourea analogs required 20 hours or 10-fold higher concentrations [2]. While 2-tert-butyl-1,3-benzothiazol-5-amine itself was not the active entity, it represents a key synthetic precursor to the active 5-methyl-6-substituted analogs.

Antiparasitic Drug Discovery Benzothiazole SAR Antifilarial Activity

2-Tert-butyl-1,3-benzothiazol-5-amine LSD1 Enzyme Inhibition: Direct Activity Data as Reference Standard

2-Tert-butyl-1,3-benzothiazol-5-amine has been evaluated for inhibition of lysine-specific demethylase 1 (LSD1), yielding an IC50 of 2.50 μM (2,500 nM) against N-terminal hexahistidine-tagged human LSD1 (amino acids 1-852) expressed in Escherichia coli BL21 (DE3) [1]. This compound also showed weak inhibition of human monoamine oxidase A (MAO-A, IC50 = 230 μM) and monoamine oxidase B (MAO-B, IC50 = 500 μM) [1]. For comparison, optimized aminobenzothiazole derivatives in the p53 Y220C stabilizer program exhibit binding in the low micromolar to sub-micromolar range, with MB710 binding tightly to the Y220C pocket [2]. This activity data establishes 2-tert-butyl-1,3-benzothiazol-5-amine as a useful reference compound for LSD1 inhibitor development and selectivity profiling against MAO isoforms.

Epigenetic Drug Discovery LSD1 Inhibition Enzyme Assay

2-Tert-butyl-1,3-benzothiazol-5-amine (CAS 58460-12-1): High-Value Research and Procurement Scenarios


Synthetic Intermediate for Antifilarial Benzothiazole Lead Optimization

Based on class-level evidence from 2-tert-butyl-benzothiazole derivatives showing potent antifilarial activity [1], this compound serves as a key synthetic precursor for generating 5-methyl-6-substituted analogs with demonstrated in vitro and in vivo efficacy. Researchers developing antifilarial agents can use this scaffold to explore structure-activity relationships at the 5- and 6-positions while maintaining the essential 2-tert-butyl substituent required for the observed potency profile. The compound's primary amine at the 5-position provides a convenient synthetic handle for further functionalization [2].

Reference Standard for LSD1 Inhibitor Discovery and MAO Selectivity Profiling

With characterized IC50 values of 2.50 μM against LSD1, 230 μM against MAO-A, and 500 μM against MAO-B [3], this compound provides a defined benchmark for LSD1 inhibitor screening programs. The established selectivity window (~92× for LSD1 vs. MAO-A, ~200× vs. MAO-B) enables researchers to assess relative potency and selectivity improvements during medicinal chemistry optimization. The compound's calculated LogP of 3.75720 and PSA of 67.15 Ų further support its utility in evaluating physicochemical property trends within benzothiazole-based LSD1 inhibitor series.

Physicochemical Probe for Lipophilicity-Driven SAR Studies

With a calculated LogP of 3.75720 , this compound represents the high-lipophilicity end of the 2-substituted benzothiazol-5-amine series, offering approximately 56-fold higher calculated partition coefficient than the 2-methyl analog. Researchers investigating the relationship between 2-position substitution and membrane permeability, metabolic stability, or off-target binding can employ this compound as a reference point in matched molecular pair analyses, isolating the contribution of the bulky tert-butyl group while maintaining constant PSA and hydrogen-bonding capacity .

Building Block for Kinase Inhibitor and p53 Y220C Stabilizer Development

Aminobenzothiazole derivatives have demonstrated utility as kinase inhibitors and as stabilizers of the oncogenic p53 Y220C mutant [4]. The 2-tert-butyl-1,3-benzothiazol-5-amine scaffold provides the benzothiazole core with an amine handle at the 5-position suitable for elaboration into more complex structures. The steric bulk and electron-donating character of the tert-butyl group at the 2-position may confer distinct binding mode characteristics compared to smaller 2-substituents, making this compound a valuable starting material for structure-based drug design efforts targeting these therapeutic areas [4].

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